2-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the isoindole, oxadiazole, and pyridine rings in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The pyridine ring is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
The isoindole moiety can be synthesized via a condensation reaction involving phthalic anhydride and primary amines. The final step involves the coupling of the oxadiazole-pyridine intermediate with the isoindole derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols
Scientific Research Applications
2-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivities and properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its multi-functional nature allows for the design of drugs with multiple mechanisms of action.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
The pathways involved can include signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, which have significant biological activity.
Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole, known for their antimicrobial and anticancer properties.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which play essential roles in biological systems.
Uniqueness
2-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione is unique due to its combination of three distinct heterocyclic rings, each contributing to its diverse chemical and biological properties. This structural complexity allows for a wide range of reactivities and applications, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c1-10(15-19-14(20-24-15)11-5-4-8-18-9-11)21-16(22)12-6-2-3-7-13(12)17(21)23/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRHCFHKBCGZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CN=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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